4-(1H-perimidin-2-yl)phenol

Crystal engineering Solid-state packing Hydrogen-bond topology

4-(1H-Perimidin-2-yl)phenol (CAS 3411-91-4, molecular formula C₁₇H₁₂N₂O, molecular weight 260.29 g/mol) is a heterocyclic organic compound belonging to the 2-aryl-1H-perimidine class. Its structure consists of a tricyclic 1H-perimidine ring system (a peri-naphtho-fused pyrimidine) substituted at the 2-position with a para-hydroxyphenyl (phenol) group.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
CAS No. 3411-91-4
Cat. No. B6602742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-perimidin-2-yl)phenol
CAS3411-91-4
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O
InChIInChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19)
InChIKeyJSOGNFUNZQJYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Perimidin-2-yl)phenol (CAS 3411-91-4): Chemical Identity, Core Structure, and Procurement-Relevant Classification


4-(1H-Perimidin-2-yl)phenol (CAS 3411-91-4, molecular formula C₁₇H₁₂N₂O, molecular weight 260.29 g/mol) is a heterocyclic organic compound belonging to the 2-aryl-1H-perimidine class . Its structure consists of a tricyclic 1H-perimidine ring system (a peri-naphtho-fused pyrimidine) substituted at the 2-position with a para-hydroxyphenyl (phenol) group . Unlike its 2,3-dihydro counterparts, this compound features a formal C=N double bond within the perimidine ring, imparting distinct electronic properties and reactivity profiles relevant to both biological screening and materials chemistry applications [1][2].

Why 4-(1H-Perimidin-2-yl)phenol Cannot Be Interchanged with Generic Perimidine Derivatives in Research and Development


Simple in-class substitution is scientifically unsound for 2-arylperimidines because subtle structural variations — the phenolic hydroxyl position (ortho, meta, para), the oxidation state of the perimidine ring (1H vs. 2,3-dihydro), and the electronic character of substituents — exert non-linear effects on key performance parameters. The para-OH orientation in 4-(1H-perimidin-2-yl)phenol lacks the intramolecular O–H···N hydrogen bond that locks the ortho isomer into a rigid conformation, fundamentally altering its hydrogen-bond donor/acceptor topology and crystal packing interactions (H···H contacts: 52.9% vs. ortho-isomer-specific contacts) [1]. The oxidized 1H-perimidine core, relative to the 2,3-dihydro form, exhibits a lower HOMO-LUMO energy gap (~0.5–1.0 eV difference predicted by DFT at the B3LYP/6-311G(d,p) level) and enhanced π-conjugation across the C=N bridge, translating to measurably different UV-Vis absorption maxima, fluorescence quantum yields, and metal-chelation geometries [2][3]. These structural determinants cannot be inferred from a single representative analog and must be verified per compound for applications requiring reproducible photophysical, binding, or electrochemical performance.

Compound-Specific Comparative Evidence for 4-(1H-Perimidin-2-yl)phenol Against Closest Structural Analogs


Para- vs. Ortho-Hydroxyphenyl Substitution: Divergent Intramolecular Hydrogen-Bonding and Crystal Packing Architecture

The para-hydroxyphenyl substitution in 4-(1H-perimidin-2-yl)phenol eliminates the intramolecular O–H···N hydrogen bond that defines the ortho isomer's conformation. In the ortho analog 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, X-ray crystallography confirms an intramolecular O–H···N hydrogen bond that rigidifies the molecular geometry, with the perimidine NCN carbon hinged by 44.11(7)° and 48.50(6)° relative to the best planes of the other five ring atoms [1]. The para isomer, lacking this intramolecular tether, is expected to exhibit greater conformational flexibility at the aryl-perimidine junction, resulting in a different intermolecular hydrogen-bonding network wherein the phenolic –OH acts exclusively as an intermolecular donor, enabling N–H···O hydrogen-bonded dimer or chain motifs distinct from the ortho isomer's packing. Hirshfeld surface analysis of the ortho isomer reveals H···H contacts contribute 52.9% and H···C/C···H contacts 39.5% to crystal packing; the para isomer is predicted to shift this balance toward increased O–H···N intermolecular interactions [1][2].

Crystal engineering Solid-state packing Hydrogen-bond topology

Oxidized 1H-Perimidine vs. Reduced 2,3-Dihydro Scaffold: Electronic Structure and HOMO-LUMO Energy Gap Differentiation

The target compound possesses a 1H-perimidine core with a formal C=N double bond, distinguishing it from the more commonly reported 2,3-dihydro-1H-perimidine analogs. DFT calculations at the B3LYP/6-311G(d,p) level on the structurally related 2-(2,3-dihydro-1H-perimidin-2-yl)phenol yield a HOMO-LUMO energy gap of approximately 3.8–4.2 eV, consistent with a non-planar dihydropyrimidine ring that partially disrupts π-conjugation between the naphthalene and the 2-aryl substituent [1]. In the oxidized 1H-perimidine form, re-establishment of the C=N bridge restores planarity of the perimidine core and extends π-delocalization into the 2-aryl ring, theoretically reducing the HOMO-LUMO gap by an estimated 0.5–1.0 eV based on systematic comparisons of conjugated vs. non-conjugated perimidine derivatives [2]. This narrower gap is predicted to manifest as a bathochromic shift in the longest-wavelength UV-Vis absorption band (λmax shift +30 to +60 nm) and an altered fluorescence emission profile relative to the dihydro analog [3].

DFT calculation Photophysics Electronic materials

Phenyl-Substituted Perimidines as Gastric Antisecretory Agents: In Vivo Activity Window for 2-Aryl-1H-perimidine Class and Substituent-Dependence

US Patent 3,980,782 discloses that 2-aryl-1H-perimidines, specifically including hydroxyphenyl-substituted derivatives (o-, m-, and p-hydroxybenzaldehyde-derived), exhibit gastric acid antisecretory activity in the pyloric-ligated rat model [1]. At intraperitoneal or oral doses of 10–100 mg/kg body weight, the class of 2-phenyl-1H-perimidines achieves ≥25% inhibition of gastric acid secretion relative to vehicle controls after 3 hours, with the hydroxyphenyl derivatives claimed as novel compositions of matter [1]. Although the patent does not provide head-to-head ED₅₀ values for individual positional isomers, it explicitly encompasses 4-(1H-perimidin-2-yl)phenol as a distinct chemical entity, with the para-hydroxyphenyl substitution offering a different electronic and steric profile compared to the ortho-hydroxy isomer that likely affects pharmacokinetic behavior (logP, hydrogen-bonding capacity) and target engagement [1][2].

Antiulcer Antisecretory In vivo pharmacology

Corrosion Inhibition Efficiency of Perimidine Derivatives: Substituent-Dependent Performance in Acidic Media

A 2018 electrochemical study demonstrated that 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER) act as effective corrosion inhibitors for mild steel in 1.0 M HCl, achieving inhibition efficiencies >90% at concentrations <0.15 mM [1]. The inhibition mechanism involves adsorption of the perimidine π-system and nitrogen lone pairs onto the steel surface, following Langmuir adsorption isotherm behavior. Structural studies of phenylperimidine derivatives indicate that the planar 1H-perimidine core and extended π-conjugation are critical for effective surface coverage, and that phenolic –OH substituents can enhance adsorption through additional metal–oxygen coordinate bond formation [2]. Among pyrimidine-type inhibitors in HCl, 2-aryl-substituted variants with electron-donating substituents on the phenyl ring consistently outperform unsubstituted analogs (e.g., 4-PPM inhibits more effectively than 5-PPM by ~5–10 percentage points in similar acidic conditions) [3]. Extrapolating from these class relationships, 4-(1H-perimidin-2-yl)phenol — combining the 1H-perimidine scaffold with an electron-donating para-OH group (Hammett σₚ = –0.37) — is predicted to exhibit enhanced corrosion inhibition relative to the unsubstituted 2-phenyl-1H-perimidine, with the para-OH providing additional metal-surface anchoring via the oxygen lone pair while maintaining the planar conjugated geometry essential for film formation.

Corrosion inhibition Electrochemistry Mild steel protection

DNA-Intercalative Binding Potential of the Perimidine Chromophore: Minimal Structural Requirements and Substitution Effects

The fused tricyclic 1H-perimidine chromophore represents the minimal structural requirement for intercalative DNA binding among perimidine-based agents, as established by a foundational SAR study of perimidine derivatives designed as 'minimal DNA-intercalating agents' [1]. DNA association constants (log K) for 2-substituted perimidines range from 5.8 to 6.5, with corresponding cytotoxic IC₅₀ values of 500–1500 nM against cultured tumor cell lines — comparable to other linear tricyclic intercalators such as acridinecarboxamides and phenazinecarboxamides [1][2]. The mode of DNA binding (intercalation geometry, sequence preference) is dictated by the position of side-chain attachment on the perimidine scaffold [1]. The para-hydroxyphenyl substituent in 4-(1H-perimidin-2-yl)phenol provides a hydrogen-bond-capable aryl extension at the 2-position that may engage in additional groove contacts or π-stacking interactions with DNA base pairs, potentially enhancing binding affinity beyond that of simple 2-alkyl or 2-phenyl perimidine analogs. However, fluorescence studies indicate that perimidine–DNA binding affinity (10⁵–10⁶ M⁻¹) is lower than that of larger polycyclic intercalators, and binding parameters are sensitive to chemical substitutions at the heterocyclic system [3].

DNA intercalation Antitumor Binding affinity

Highest-Confidence Application Scenarios for 4-(1H-Perimidin-2-yl)phenol Based on Comparative Structural Evidence


Para-Hydroxyphenyl Perimidine as a Conformationally Flexible Ligand Scaffold for Metal Coordination Complexes

The absence of an intramolecular O–H···N hydrogen bond in 4-(1H-perimidin-2-yl)phenol (in contrast to the ortho isomer that sequesters the phenol –OH) renders the para-OH group freely available for intermolecular coordination to metal centers [1]. Combined with the 1H-perimidine ring's ability to serve as an N-heterocyclic carbene (NHC) precursor upon deprotonation at the 2-position, this compound provides a bifunctional donor set (phenolate O-donor + NHC C-donor) for constructing transition-metal catalysts [2]. This dual coordination mode is structurally inaccessible with ortho-hydroxy or unsubstituted phenyl perimidine analogs, making the para isomer the preferred scaffold for developing hemilabile perimidine-NHC pincer complexes analogous to those reported for Ir(I)-catalyzed C–H activation and dehydrogenative silylation [2].

Starting Material for Antiulcer Lead Optimization with Regioisomeric Structure–Activity Relationship Profiling

As a composition-of-matter distinct 2-aryl-1H-perimidine claimed in US Patent 3,980,782 for gastric acid antisecretory activity, 4-(1H-perimidin-2-yl)phenol offers the para-hydroxy substitution vector that is absent from the ortho-hydroxy baseline [3]. In 3-hour pyloric-ligated rat assays, the 2-aryl-1H-perimidine class achieves ≥25% inhibition at 10–100 mg/kg i.p. or p.o.; the para-OH isomer enables SAR exploration of how phenol orientation (ortho vs. meta vs. para) modulates potency, duration of action, and oral bioavailability within this pharmacophore [3]. Medicinal chemistry teams requiring a complete regioisomeric set for lead optimization must procure the para-hydroxy compound as a chemically distinct entity.

Corrosion Inhibitor Formulation Development Leveraging Dual-Anchoring Perimidine–Phenol Architecture

The combination of a planar, π-conjugated 1H-perimidine nucleus (demonstrated to achieve >90% corrosion inhibition efficiency on mild steel in 1.0 M HCl at <0.15 mM for the parent scaffold [4]) with a para-hydroxy substituent capable of forming Fe–O coordinate bonds creates a predicted dual-anchoring inhibitor architecture [5]. This structural motif is hypothesized to improve adsorption persistence and inhibitor film stability relative to unsubstituted 2-phenyl-1H-perimidine or 1H-perimidine, based on established enhancement trends (+5–10 percentage points) observed for 4-substituted phenylpyrimidine inhibitors vs. their unsubstituted counterparts in similar acidic corrosion environments [6].

Fluorescent Probe Development Exploiting the 1H-Perimidine Chromophore with Red-Shifted Photophysics

The fully conjugated 1H-perimidine core of the target compound, with its formal C=N bridge, provides a narrower HOMO-LUMO gap and red-shifted absorption/emission compared to the widely studied 2,3-dihydro analogs [7]. For fluorescence-based sensor or bioimaging applications requiring excitation and emission wavelengths shifted toward the visible region (estimated +30–60 nm relative to dihydroperimidines), the 1H-perimidine oxidation state is obligatory — 2,3-dihydro derivatives cannot replicate this photophysical profile. Additionally, the para-phenolic –OH offers a pH-sensitive handle for ratiometric sensing designs [7].

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